1H,1H-Perfluoro-1-tetradecanol

Vue d'ensemble

Description

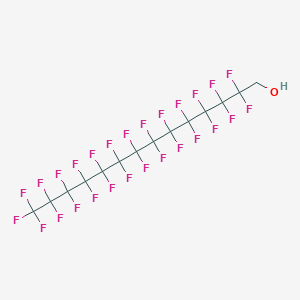

1H,1H-Perfluoro-1-tetradecanol is a long-chain perfluorinated alcohol with the molecular formula C14H3F27O. It is known for its unique properties, such as high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-1-tetradecanol can be synthesized through several methods. One common approach involves the telomerization of tetrafluoroethylene with a suitable alcohol, followed by hydrogenation. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of hydrocarbons. This method allows for the large-scale production of perfluorinated compounds with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1H,1H-Perfluoro-1-tetradecanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated alkanes.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as sodium hydride and alkyl halides are employed.

Major Products:

Oxidation: Perfluorotetradecanoic acid.

Reduction: Perfluorotetradecane.

Substitution: Various perfluorinated ethers and esters.

Applications De Recherche Scientifique

1H,1H-Perfluoro-1-tetradecanol has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its hydrophobic nature.

Medicine: Research has explored its potential in drug delivery systems and as a component in medical imaging agents.

Industry: It is used in the production of non-stick coatings, lubricants, and anti-corrosive materials.

Mécanisme D'action

The mechanism by which 1H,1H-Perfluoro-1-tetradecanol exerts its effects is primarily through its interaction with hydrophobic surfaces. The compound’s long perfluorinated chain allows it to form stable monolayers on surfaces, reducing surface tension and providing a protective barrier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

1H,1H,2H,2H-Perfluorodecanethiol: Another long-chain perfluorinated compound with similar hydrophobic properties.

1H,1H,2H,2H-Perfluorotetradecan-1-ol: A closely related compound with slight variations in its molecular structure.

Uniqueness: 1H,1H-Perfluoro-1-tetradecanol stands out due to its specific chain length and the presence of a hydroxyl group, which provides unique reactivity and interaction capabilities compared to other perfluorinated compounds. Its ability to form stable monolayers and its high thermal stability make it particularly valuable in applications requiring durable and inert materials.

Activité Biologique

1H,1H-Perfluoro-1-tetradecanol is a fluorinated alcohol with unique chemical properties that have garnered interest in various biological and industrial applications. This compound is characterized by its perfluorinated structure, which imparts distinct physicochemical properties, including high hydrophobicity and low surface tension. Understanding its biological activity is crucial for assessing its safety and potential applications in fields such as medicine and environmental science.

- Chemical Formula : C14H29F13O

- CAS Number : 15622-57-8

- Melting Point : 137°C to 140°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a surfactant in emulsions for intravenous delivery systems. Studies indicate that it exhibits significant pharmacological properties, particularly in anesthetic formulations.

Case Study: Anesthetic Emulsion

A notable study investigated the use of this compound in a sevoflurane emulsion administered to male Sprague-Dawley rats. The findings from this research are summarized in the following table:

| Parameter | Value |

|---|---|

| Median Effective Dose (ED50) | 0.41 mL/kg |

| Median Lethal Dose (LD50) | 1.05 mL/kg |

| Therapeutic Index (LD50/ED50) | 2.6 |

This study demonstrated that the compound could effectively enhance the delivery of anesthetics, providing a favorable therapeutic index compared to traditional anesthetic agents like propofol and thiopental .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Surfactant Activity : The compound's surfactant properties facilitate the formation of stable emulsions, which are critical for intravenous drug delivery.

- Interaction with Membranes : Its hydrophobic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability.

Environmental Impact and Biodegradation

Research on the environmental fate of fluorinated compounds suggests that this compound may undergo biodegradation under specific conditions. A study highlighted the oxidative biodegradation pathways of similar fluorinated alcohols, indicating that such compounds can be metabolized by certain bacterial strains . However, the persistence of perfluorinated compounds in the environment raises concerns regarding bioaccumulation and toxicity.

Comparative Analysis with Other Fluorinated Compounds

To contextualize the biological activity of this compound, a comparison with other fluorinated surfactants is useful. The following table summarizes key differences:

| Compound | ED50 (mL/kg) | LD50 (mL/kg) | Therapeutic Index |

|---|---|---|---|

| This compound | 0.41 | 1.05 | 2.6 |

| Perfluorooctyl bromide | N/A | N/A | N/A |

| Isoflurane | N/A | N/A | N/A |

(Note: Specific values for other compounds may vary based on formulation and study conditions.)

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F27O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380025 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-57-8 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1H,1H-Perfluoro-1-tetradecanol in the study?

A1: this compound (PFDO) is a key component in synthesizing a diblock copolymer used for surface modification. The researchers first reacted PFDO with isophoronediisocyanate (IPDI) to create isocyanate-terminated this compound (PFDO–NCO) []. This PFDO–NCO then reacts with hydroxyl-terminated polyethylene (PE–OH) to form the final polyethylene-b-polytetrafluoroethylene diblock copolymer (PE–b– PTFE) []. This diblock copolymer effectively modifies the surface of linear low-density polyethylene (LLDPE) films, significantly increasing their hydrophobicity [].

Q2: How does the structure of this compound contribute to the final properties of the modified LLDPE film?

A2: The structure of PFDO is crucial for the enhanced hydrophobicity of the modified LLDPE film. Its perfluorinated tail, characterized by the presence of multiple carbon-fluorine bonds, is highly hydrophobic. When the PE–b–PTFE diblock copolymer is applied to the LLDPE film, these hydrophobic tails orient themselves outwards, creating a surface with a low surface energy []. This low surface energy makes the film significantly less susceptible to wetting by water, resulting in a high water contact angle (as high as 151.4°) and a superhydrophobic surface [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.